N,N-Dimethyl Substitution Confers 2.4-Fold Antiproliferative Potency Advantage Over N-Monomethyl in Cyclopenta[d]pyrimidine Antitubulin Series
Within the cyclopenta[d]pyrimidine antitubulin series, the N,N-dimethylamino pharmacophore at the 4-position is a critical determinant of antiproliferative potency. The N-(4-dimethylaminophenyl)-N,2-dimethyl analogue (Compound 5) exhibits an IC50 of 8.2 ± 0.6 nM against MDA-MB-435 melanoma cells, whereas the corresponding N-monomethyl analogue (Compound 6, possessing a para-methylamino substituent) shows an IC50 of 20 ± 1.9 nM [1]. This represents a 2.4-fold potency advantage attributable to the presence of the second N-methyl group. Although these specific analogues bear a 4-aminophenyl substitution at the 2-position, the N,N-dimethyl motif at the 4-amino position is the conserved pharmacophoric element, directly informing the design of focused libraries where N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine serves as the minimal pharmacophore scaffold for further elaboration.
| Evidence Dimension | Antiproliferative potency (IC50) in MDA-MB-435 melanoma cells |
|---|---|
| Target Compound Data | N-(4-dimethylaminophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine (Compound 5): IC50 = 8.2 ± 0.6 nM [1] |
| Comparator Or Baseline | N-(4-methylaminophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine (Compound 6): IC50 = 20 ± 1.9 nM [1] |
| Quantified Difference | 2.4-fold greater potency for the N,N-dimethyl analogue over the N-monomethyl analogue |
| Conditions | MDA-MB-435 melanoma cell line; antiproliferative assay (likely sulforhodamine B or MTT, as per standard Duquesne group protocol) |
Why This Matters
Demonstrates that the N,N-dimethyl pharmacophore is not interchangeable with N-monomethyl; procurement of the N,N-dimethyl building block is essential for SAR studies targeting the colchicine site of tubulin.
- [1] Gangjee, A.; Xiang, W.; Mooberry, S. L.; Hamel, E. Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents. Cancer Res. 2015, 75 (15_Supplement), 1665. View Source
